molecular formula C17H21N5O3 B2794755 5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 2034479-69-9

5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2794755
CAS No.: 2034479-69-9
M. Wt: 343.387
InChI Key: JYBKBEDPVXRWTG-UHFFFAOYSA-N
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Description

5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the pyrazine ring: This can be achieved through the reaction of appropriate amines with dihalo compounds under basic conditions.

    Attachment of the piperidine ring: This step involves the nucleophilic substitution reaction where the pyrazine derivative reacts with a piperidine derivative.

    Formation of the pyridinone ring: This is usually done through cyclization reactions involving suitable precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-21(2)15-16(19-8-7-18-15)25-13-4-3-9-22(11-13)17(24)12-5-6-14(23)20-10-12/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBKBEDPVXRWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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